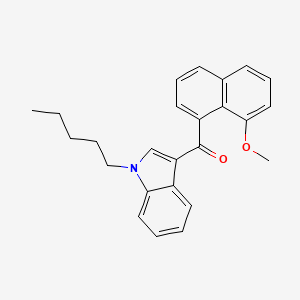

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

JWH 081 isómero 8-metoxinaftílico es un cannabinoide sintético que está estructuralmente relacionado con JWH 081. Es conocido por su alta afinidad por el receptor cannabinoide central 1 (CB1) y una afinidad reducida por el receptor cannabinoide periférico 2 (CB2) . El compuesto se usa a menudo como un estándar de referencia analítica en aplicaciones forenses e de investigación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de JWH 081 isómero 8-metoxinaftílico involucra la reacción del ácido 1-pentil-1H-indol-3-carboxílico con 8-metoxi-1-naftilamina en condiciones específicas . La reacción típicamente requiere un solvente como la dimetilformamida (DMF) y un reactivo de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida .

Métodos de Producción Industrial

La producción industrial de JWH 081 isómero 8-metoxinaftílico sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza . El producto final se purifica utilizando técnicas como la cromatografía en columna y la recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones

JWH 081 isómero 8-metoxinaftílico experimenta varias reacciones químicas, incluidas:

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio (KMnO4) en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio (LiAlH4) en éter seco o tetrahidrofurano (THF).

Sustitución: Hidruro de sodio (NaH) en dimetilsulfóxido (DMSO) o terc-butóxido de potasio (KOtBu) en terc-butanol.

Principales Productos Formados

Aplicaciones Científicas De Investigación

JWH 081 isómero 8-metoxinaftílico tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

JWH 081 isómero 8-metoxinaftílico ejerce sus efectos uniéndose al receptor cannabinoide central 1 (CB1) con alta afinidad . Esta interacción lleva a la activación del receptor y la posterior modulación de varias vías de señalización, incluyendo la inhibición de la adenilato ciclasa y la activación de las quinasas de proteína activadas por mitógenos (MAPK) . El compuesto también tiene una afinidad diez veces menor por el receptor cannabinoide periférico 2 (CB2), lo que puede contribuir a su perfil farmacológico distinto .

Comparación Con Compuestos Similares

Compuestos Similares

JWH 018: Otro cannabinoide sintético con alta afinidad por los receptores CB1 y CB2.

JWH 073: Estructuralmente similar a JWH 018 pero con una longitud de cadena alquílica diferente.

JWH 122: Similar a JWH 018 pero con un patrón de sustitución diferente en el anillo naftilo.

Singularidad

JWH 081 isómero 8-metoxinaftílico es único debido a la presencia del grupo metoxi en la posición 8 del anillo naftilo . Esta modificación estructural da como resultado afinidades de unión y efectos farmacológicos distintos en comparación con otros cannabinoides sintéticos .

Actividad Biológica

(8-Methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, often referred to as a synthetic cannabinoid, is part of a class of compounds that interact with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, which have garnered attention due to their potential therapeutic applications and risks associated with misuse. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C25H25NO2

- Molecular Weight : 371.47 g/mol

- CAS Number : 210179-46-7

This compound acts primarily as an agonist at cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including pain sensation, mood regulation, and immune response.

Binding Affinity

Research indicates that this compound exhibits a high binding affinity for CB1 receptors compared to CB2 receptors. The interaction with CB1 is associated with psychoactive effects, while binding to CB2 may mediate anti-inflammatory responses.

1. Psychoactive Properties

Synthetic cannabinoids like this compound are known for their psychoactive effects, which can include euphoria, altered perception, and anxiety. These effects are similar to those observed with THC (tetrahydrocannabinol), the primary psychoactive component of cannabis.

2. Anti-inflammatory Effects

Studies have shown that this compound may exert anti-inflammatory effects through its action on CB2 receptors. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

3. Neurotoxicity

At high doses, synthetic cannabinoids can lead to neurotoxic effects. Research indicates that such compounds may induce oxidative stress and apoptosis in neuronal cells, raising concerns about their safety profile.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Effects on Neurotransmission | Demonstrated that the compound enhances dopamine release in the striatum, indicating potential implications for mood disorders. |

| Study 2 : Inflammatory Response | Found that this compound significantly reduced pro-inflammatory cytokines in vitro. |

| Study 3 : Neurotoxicity Assessment | Reported increased levels of reactive oxygen species (ROS) in neuronal cultures treated with high concentrations of the compound. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the naphthalene ring or side chains can significantly alter receptor binding affinity and selectivity. Research into SAR has indicated that specific substitutions can enhance anti-tumor activity while minimizing toxicity.

Propiedades

IUPAC Name |

(8-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-16-26-17-21(19-12-5-6-14-22(19)26)25(27)20-13-8-10-18-11-9-15-23(28-2)24(18)20/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQSHGRPSVJODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017319 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349837-48-4 |

Source

|

| Record name | JWH-081 8-Methoxynaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.